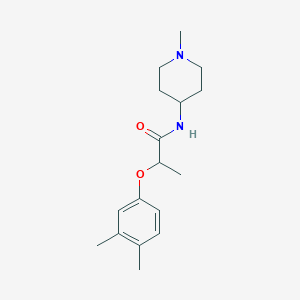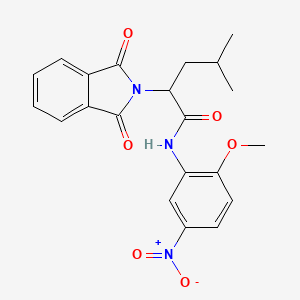
N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide, also known as CBHEEDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide's mechanism of action is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of neurons from damage. N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide has several advantages for lab experiments, including its ability to inhibit cancer cell proliferation and reduce inflammation, as well as its neuroprotective effects. However, N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide's mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide. One area of interest is the development of new synthetic methods for N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide, which may improve its purity and yield. Another area of interest is the identification of N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide's molecular targets, which may provide insight into its mechanism of action. Additionally, further studies are needed to determine the full extent of N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide's therapeutic potential in various diseases.
Synthesis Methods
N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with ethylenediamine, followed by the reaction of the resulting intermediate with 2-hydroxyethylamine. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(4-chlorobenzyl)-N'-(2-hydroxyethyl)ethanediamide has anti-inflammatory and anti-cancer properties, as well as the ability to protect against neurodegeneration.
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-9-3-1-8(2-4-9)7-14-11(17)10(16)13-5-6-15/h1-4,15H,5-7H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHZKCXOXYNERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)



![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)
![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)

